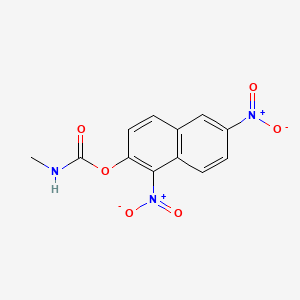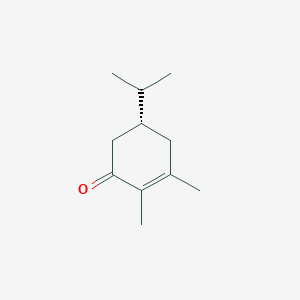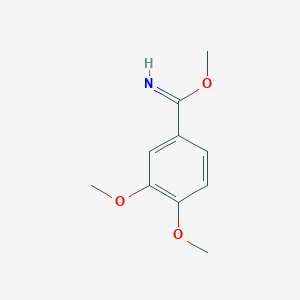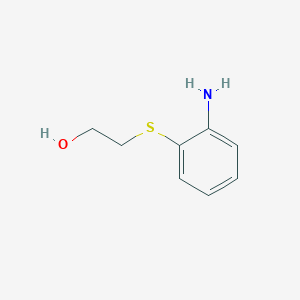![molecular formula C19H16F2N2OS B13808264 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2,6-difluorobenzoyl chloride with 1-(2-aminobenzothiazol-4-yl)piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone involves its interaction with specific molecular targets. The benzothiazole ring may interact with enzyme active sites or receptor binding pockets, while the piperidine ring can enhance binding affinity and specificity. The difluorophenyl group may contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-dichlorophenyl)methanone: Similar structure but with chlorine atoms instead of fluorine.
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-dimethylphenyl)methanone: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of the difluorophenyl group in [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone makes it unique compared to its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its reactivity and stability.
特性
分子式 |
C19H16F2N2OS |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone |
InChI |
InChI=1S/C19H16F2N2OS/c20-13-4-3-5-14(21)17(13)19(24)23-10-8-12(9-11-23)18-22-15-6-1-2-7-16(15)25-18/h1-7,12H,8-11H2 |
InChIキー |
ZWNTZFDXFZIBAC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=C(C=CC=C4F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


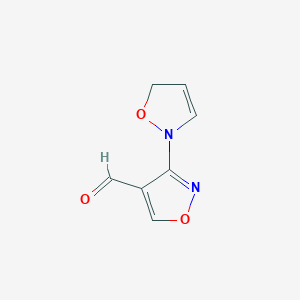


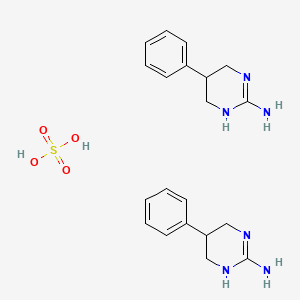
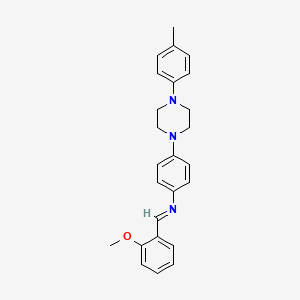
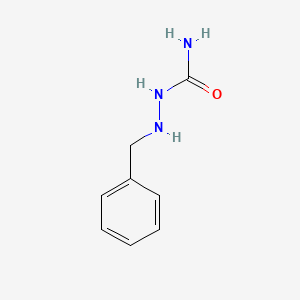
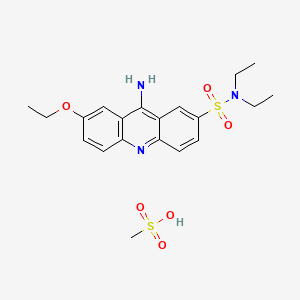
![2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone](/img/structure/B13808232.png)
![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
